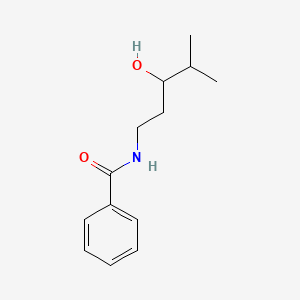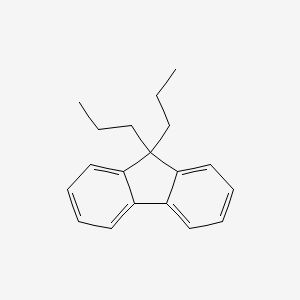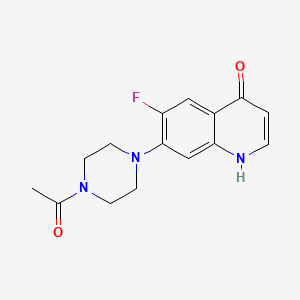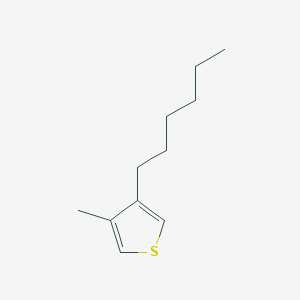![molecular formula C13H16 B14298369 Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene CAS No. 113799-99-8](/img/structure/B14298369.png)
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[533]trideca-1(11),7,9,12-tetraene is a unique bicyclic compound characterized by its complex ring structure This compound is part of the bicyclic family, which consists of two interconnected rings The specific arrangement of carbon atoms in Bicyclo[53
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Substitution: Electrophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated or sulfonylated derivatives.
科学的研究の応用
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Bicyclo[5.4.2]trideca-7,9,11,12-tetraene: Another bicyclic compound with a different arrangement of carbon atoms.
9-Methylbicyclo[5.3.3]trideca-1(11),7,9,12-tetraene: A methylated derivative with similar chemical properties.
Uniqueness
Bicyclo[533]trideca-1(11),7,9,12-tetraene stands out due to its specific ring structure, which imparts unique reactivity and stability
特性
CAS番号 |
113799-99-8 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
bicyclo[5.3.3]trideca-1(10),7(13),8,11-tetraene |
InChI |
InChI=1S/C13H16/c1-2-6-12-8-4-10-13(7-3-1)11-5-9-12/h4-5,8-11H,1-3,6-7H2 |
InChIキー |
CBHTZONSHAGWBR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC=CC(=CC=C2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


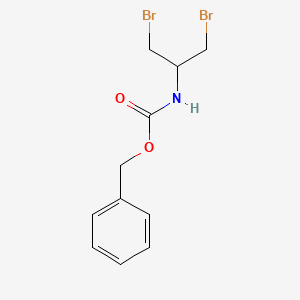
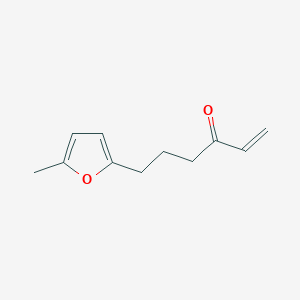


![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
